![molecular formula C15H21N3 B3087864 (2S)-1-(1H-indol-3-yl)-3-(pyrrolidin-1-yl)propan-2-amine CAS No. 1177759-93-1](/img/structure/B3087864.png)
(2S)-1-(1H-indol-3-yl)-3-(pyrrolidin-1-yl)propan-2-amine
Übersicht
Beschreibung
(2S)-1-(1H-indol-3-yl)-3-(pyrrolidin-1-yl)propan-2-amine, also known as ALKS 5461, is a novel compound developed by Alkermes, Inc. It is a combination of buprenorphine, a partial agonist at the mu-opioid receptor, and samidorphan, an antagonist at the mu-opioid receptor. ALKS 5461 has been investigated for its potential use in the treatment of major depressive disorder (MDD).
Wirkmechanismus
The mechanism of action of (2S)-1-(1H-indol-3-yl)-3-(pyrrolidin-1-yl)propan-2-amine 5461 is not fully understood. It is thought to work by modulating the activity of the mu-opioid receptor. Buprenorphine acts as a partial agonist at the mu-opioid receptor, while samidorphan acts as an antagonist. This combination is believed to result in a net decrease in mu-opioid receptor activity, which may help to alleviate depressive symptoms.
Biochemical and Physiological Effects
(2S)-1-(1H-indol-3-yl)-3-(pyrrolidin-1-yl)propan-2-amine 5461 has been shown to have a number of biochemical and physiological effects. It has been found to increase levels of dopamine and norepinephrine in the prefrontal cortex, which may contribute to its antidepressant effects. (2S)-1-(1H-indol-3-yl)-3-(pyrrolidin-1-yl)propan-2-amine 5461 has also been shown to decrease the release of corticotropin-releasing hormone, which is involved in the stress response.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of (2S)-1-(1H-indol-3-yl)-3-(pyrrolidin-1-yl)propan-2-amine 5461 is that it has been extensively studied in preclinical and clinical trials, which has provided a wealth of information about its pharmacological properties and potential therapeutic uses. However, one limitation is that it is a complex compound that may be difficult to synthesize and purify in large quantities.
Zukünftige Richtungen
There are a number of potential future directions for research on (2S)-1-(1H-indol-3-yl)-3-(pyrrolidin-1-yl)propan-2-amine 5461. One area of interest is the potential use of (2S)-1-(1H-indol-3-yl)-3-(pyrrolidin-1-yl)propan-2-amine 5461 in the treatment of other psychiatric disorders, such as anxiety disorders or substance use disorders. Another area of interest is the development of new compounds that target the mu-opioid receptor, which may provide additional treatment options for patients with MDD. Additionally, further research is needed to fully understand the mechanism of action of (2S)-1-(1H-indol-3-yl)-3-(pyrrolidin-1-yl)propan-2-amine 5461 and to identify any potential long-term side effects.
Wissenschaftliche Forschungsanwendungen
(2S)-1-(1H-indol-3-yl)-3-(pyrrolidin-1-yl)propan-2-amine 5461 has been studied extensively in preclinical and clinical trials for its potential use in the treatment of MDD. In a randomized, double-blind, placebo-controlled study, (2S)-1-(1H-indol-3-yl)-3-(pyrrolidin-1-yl)propan-2-amine 5461 was found to significantly reduce depressive symptoms in patients with MDD who had not responded to prior antidepressant treatment.
Eigenschaften
IUPAC Name |
(2S)-1-(1H-indol-3-yl)-3-pyrrolidin-1-ylpropan-2-amine | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21N3/c16-13(11-18-7-3-4-8-18)9-12-10-17-15-6-2-1-5-14(12)15/h1-2,5-6,10,13,17H,3-4,7-9,11,16H2/t13-/m0/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QOEMWGVGAUPHIX-ZDUSSCGKSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)CC(CC2=CNC3=CC=CC=C32)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCN(C1)C[C@H](CC2=CNC3=CC=CC=C32)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21N3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.35 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(2S)-1-(1H-indol-3-yl)-3-(pyrrolidin-1-yl)propan-2-amine |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.